

Commercial Suppliers and Application Notes for High-Purity (-)-Indolactam V

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Compound of Interest

Compound Name: (-)-Indolactam V

Cat. No.: B1671884

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers of high-purity **(-)-Indolactam V**, a potent activator of Protein Kinase C (PKC). It also includes detailed application notes and experimental protocols for its use in cancer research and stem cell differentiation.

Introduction to (-)-Indolactam V

(-)-Indolactam V is a synthetically accessible analog of the teleocidin class of tumor promoters. It is a powerful pharmacological tool for studying the roles of PKC in various cellular processes. By mimicking the function of the endogenous second messenger diacylglycerol (DAG), **(-)-Indolactam V** binds to the C1 domain of most PKC isozymes, leading to their activation. This activation triggers a cascade of downstream signaling events that regulate cell proliferation, differentiation, apoptosis, and other critical functions. Its applications are particularly prominent in cancer biology and in directing the differentiation of pluripotent stem cells.

Commercial Suppliers of High-Purity (-)-Indolactam V

A variety of commercial suppliers offer high-purity **(-)-Indolactam V** for research purposes. The following table summarizes key information from several suppliers to aid in procurement.

Supplier	Purity Specification	Available Quantities	CAS Number
Tocris Bioscience	≥99% (HPLC)[1]	Contact for details	90365-57-4[1]
STEMCELL Technologies	≥97%[2]	Contact for details	90365-57-4[2]
Sigma-Aldrich	≥96% (HPLC)	1 mg	90365-57-4
Reagents Direct	>99%	1 mg	90365-57-4
CD Biosynthesis	≥97% by NMR	Contact for details	90365-57-4
MOLNOVA	Not specified	5 mg, 50 mg, 100 mg	90365-57-4
Immunomart	Not specified	500 µg, 1 mg	90365-57-4
Clinivex	Not specified	Contact for details	Not specified
Selleck Chemicals	Not specified	Contact for details	90365-57-4

Application Notes

Activation of Protein Kinase C (PKC)

(-)-Indolactam V is a potent activator of conventional (α , β , γ) and novel (δ , ϵ , η , θ) PKC isozymes. It functions by binding to the C1 domain, a region that normally binds diacylglycerol (DAG). This binding event induces a conformational change in the PKC enzyme, relieving autoinhibition and exposing the catalytic domain, which can then phosphorylate a wide array of substrate proteins on serine and threonine residues. The activation of PKC by **(-)-Indolactam V** can be monitored through various methods, including assessing the phosphorylation of known PKC substrates or by observing the translocation of PKC isozymes from the cytosol to the plasma membrane.

Cancer Research

In the context of cancer, the role of PKC is complex and isoform-specific, acting as both a tumor promoter and a tumor suppressor depending on the cellular context. **(-)-Indolactam V** is a valuable tool to dissect these roles. For example, its ability to modulate PKC activity has been studied in the context of triple-negative breast cancer, where synthetic analogues of Indolactam

V have been investigated as inhibitors of PAR2-induced calcium mobilization.[3] Additionally, its precursor role in the synthesis of Cytoblastin, a drug used to treat various cancers, highlights its importance in oncological research.[4]

Stem Cell Differentiation

A significant application of **(-)-Indolactam V** is in the directed differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into specific lineages. Notably, it has been shown to be a key component in protocols for generating pancreatic progenitor cells from definitive endoderm.[2] These progenitors can then be further differentiated into functional, insulin-secreting beta-like cells, offering potential avenues for cell-based therapies for diabetes.

Experimental Protocols

Protocol 1: In Vitro PKC Activation Assay

This protocol provides a general framework for assessing the activation of PKC in a cell-based assay using **(-)-Indolactam V**.

Materials:

- Cell line of interest (e.g., SH-SY5Y human neuroblastoma cells)
- Complete cell culture medium
- **(-)-Indolactam V** stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS)
- Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
- Western blotting or ELISA reagents

Procedure:

- Cell Culture: Plate the cells in a suitable culture vessel and grow to 70-80% confluency.
- Treatment: Prepare serial dilutions of **(-)-Indolactam V** in complete culture medium to achieve final concentrations ranging from 1 nM to 10 μ M. A vehicle control (DMSO) should be included.
- Remove the culture medium from the cells and replace it with the medium containing the different concentrations of **(-)-Indolactam V** or the vehicle control.
- Incubation: Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
- Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.
- Protein Quantification: Determine the protein concentration of each cell lysate.
- Analysis: Analyze the phosphorylation of the PKC substrate in the cell lysates using Western blotting or ELISA with the appropriate antibodies. An increase in the phosphorylation of the substrate in the **(-)-Indolactam V**-treated cells compared to the vehicle control indicates PKC activation.

Protocol 2: Pancreatic Progenitor Differentiation from hPSCs

This protocol outlines a method for directing the differentiation of human pluripotent stem cells (hPSCs) into pancreatic progenitors using **(-)-Indolactam V** as a key inducing agent. This protocol is a synthesis of methodologies described in the literature.

Materials:

- Human pluripotent stem cells (hPSCs)
- hPSC maintenance medium
- Definitive endoderm differentiation medium

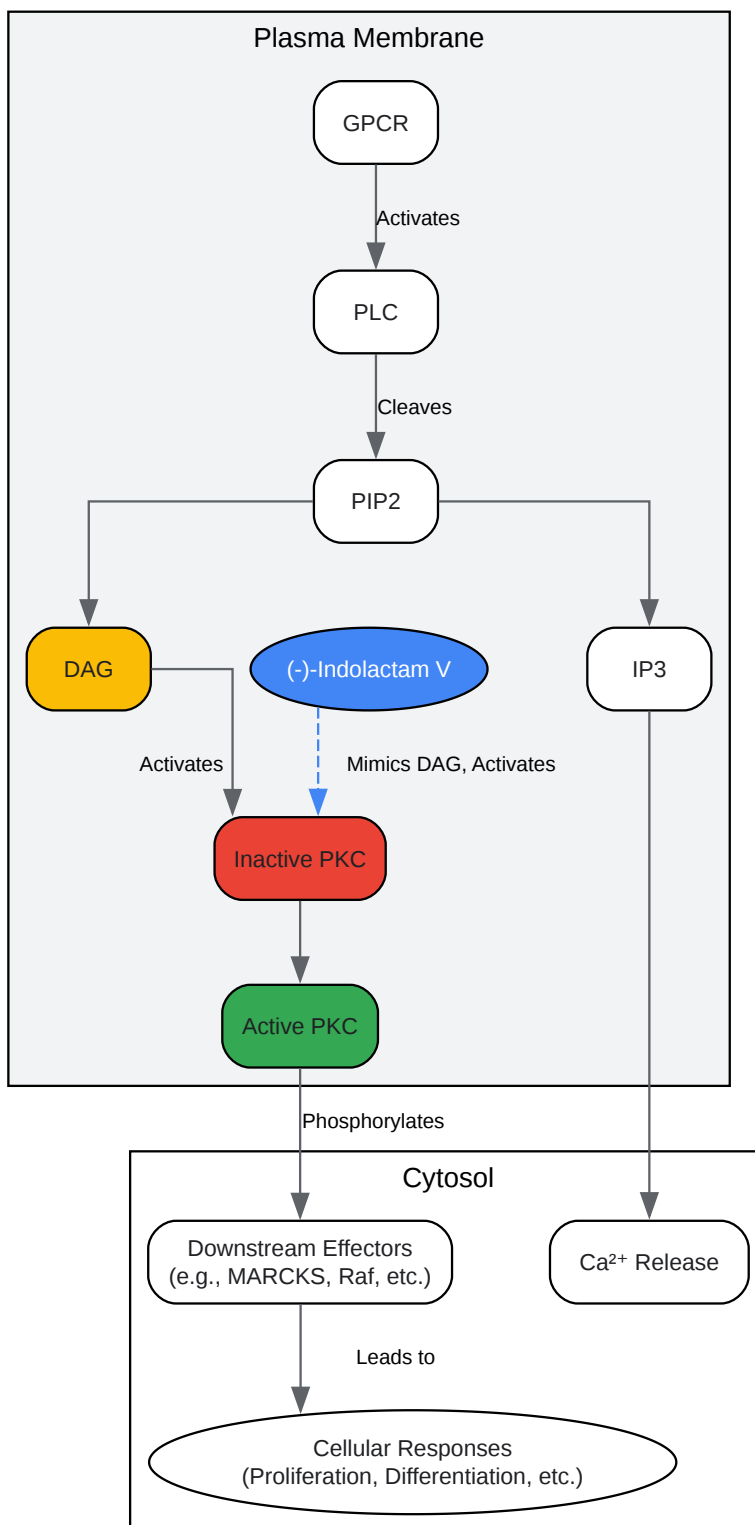
- Pancreatic progenitor induction medium: Basal medium supplemented with factors such as FGF10, Retinoic Acid, and **(-)-Indolactam V**.
- **(-)-Indolactam V** stock solution (e.g., 10 mM in DMSO)
- Matrigel or other suitable extracellular matrix
- Antibodies for characterization (e.g., anti-PDX1, anti-NKX6.1)

Procedure:

- hPSC Culture: Culture hPSCs on Matrigel-coated plates in hPSC maintenance medium.
- Definitive Endoderm Induction (Days 1-3): When hPSCs reach the appropriate confluency, switch to a definitive endoderm differentiation medium. This typically involves the use of activin A and other signaling modulators.
- Pancreatic Progenitor Induction (Days 4-6): After 3 days of definitive endoderm induction, replace the medium with the pancreatic progenitor induction medium. Supplement the medium with **(-)-Indolactam V** at a final concentration typically in the range of 100 nM to 1 μ M. The optimal concentration should be determined empirically for the specific cell line.
- Culture Maintenance: Continue to culture the cells for an additional 2-3 days, changing the medium daily with fresh pancreatic progenitor induction medium containing **(-)-Indolactam V**.
- Characterization: After the induction period, the cells can be characterized for the expression of pancreatic progenitor markers such as PDX1 and NKX6.1 using immunofluorescence or flow cytometry.

Visualizations

PKC Signaling Pathway Activation by (-)-Indolactam V

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Caption: Activation of the PKC signaling pathway by endogenous ligands and **(-)-Indolactam V**.

Experimental Workflow for (-)-Indolactam V Application



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Caption: General experimental workflow for utilizing **(-)-Indolactam V** in cell-based assays.

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